N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyrimidines have been reported to inhibit enzymes like ddr1 and COX-2 , which play crucial roles in cellular signaling and inflammation, respectively.
Mode of Action
It’s worth noting that related imidazo[1,2-a]pyrimidines have been shown to interact with their targets through hydrogen-bond interactions .
Biochemical Pathways
Compounds that inhibit ddr1 and cox-2, like some imidazo[1,2-a]pyrimidines, can impact pathways related to cellular signaling and inflammation .
Result of Action
Compounds that inhibit ddr1 and cox-2 can potentially affect cellular signaling and inflammatory responses .
Biochemical Analysis
Biochemical Properties
It has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions
Cellular Effects
Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound binds to certain proteins with a specific conformation
Dosage Effects in Animal Models
The effects of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl group. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The phenyl ring is then introduced, followed by the attachment of the cyclohexanecarboxamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions (e.g., Suzuki reaction) are often employed to facilitate the formation of the pyrimidine ring. The use of metal-free conditions and mild reaction environments can also be advantageous for large-scale production[_{{{CITATION{{{_3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In the medical field, this compound has been investigated for its anticancer properties. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells, making it a promising candidate for cancer treatment.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in material science, such as the creation of advanced polymers and coatings.
Comparison with Similar Compounds
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide
N-(pyridin-2-yl)amides
3-bromoimidazo[1,2-a]pyridines
Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidin-2-yl group and the cyclohexanecarboxamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMCCUEQBXHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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